3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde
Description
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde (molecular formula: C₇H₄ClN₃O) is a heterocyclic compound featuring a fused pyrrolo-pyridazine core with a chlorine substituent at position 3 and an aldehyde group at position 5. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for developing bioactive molecules, particularly in kinase inhibitor and apoptosis-inducing agent research . Its structure combines aromaticity from the pyridazine ring with the reactivity of the aldehyde group, enabling diverse functionalization pathways.
Properties
CAS No. |
2445785-76-0 |
|---|---|
Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.58 g/mol |
IUPAC Name |
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-5-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,11) |
InChI Key |
MOLOWYPPAPVSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=NN=C1Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies for Pyrrolo[2,3-c]Pyridazine Derivatives
The pyrrolo[2,3-c]pyridazine scaffold is typically constructed via cyclization reactions involving pyridazine or pyrrole precursors. A prominent approach involves the Bartoli reaction, where 2-chloro-3-nitropyridine derivatives react with Grignard reagents to form the fused ring system . For instance, 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (4 ) is synthesized using 2-chloro-3-nitropyridine and 1-methyl-1-propenylmagnesium bromide, achieving a 73–89% yield under optimized conditions . Adapting this method to pyridazine systems could enable the formation of the pyrrolo[2,3-c]pyridazine backbone required for the target compound.
Regioselective Formylation at Position 5
Introducing the aldehyde group at position 5 necessitates precise regiocontrol. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is widely used for formylating electron-rich heterocycles . In the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, this method achieves >85% yield by generating a reactive iminium intermediate that directs formylation to the para position relative to nitrogen . Applying analogous conditions to a pyrrolo[2,3-c]pyridazine precursor could facilitate formylation at position 5, though steric and electronic factors may require optimization.
Table 1: Comparative Formylation Methods
| Substrate | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-pyrrolo[2,3-d]pyrimidine | POCl₃, DMF | 0–25 | 85–90 | |
| Pyrrolo[2,3-c]pyridazine (hypothetical) | POCl₃, DMF | 20–40 | *Pending | – |
Chlorination at Position 3
Chlorination is critical for introducing the 3-chloro substituent. Directed ortho-metalation (DoM) strategies, using lithium diisopropylamide (LDA) or similar bases, enable regioselective halogenation. For example, 7-chloro-1-ethyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (6b ) is synthesized via alkylation followed by chlorination . Alternatively, electrophilic chlorination with reagents like N-chlorosuccinimide (NCS) in dichloromethane (DCM) could be explored for the pyridazine system, though competing sites of reactivity must be controlled.
One-Pot Cyclization and Functionalization
Patent CN110386936A highlights a one-pot method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, combining condensation and cyclization steps . Using formamidine salts under alkaline conditions, the protocol achieves 60–80% yields at 60–80°C . Adapting this to pyrrolo[2,3-c]pyridazine synthesis could streamline the process:
-
Condensation : Reacting a pyridazine derivative with a methylene reagent (e.g., 2-methyl-3,3-dichloropropionitrile) forms an intermediate.
-
Cyclization : Treatment with formamidine acetate in sodium methoxide induces ring closure.
-
Elimination : Heating to 50–110°C removes byproducts, yielding the fused ring system .
Analytical and Optimization Considerations
Key parameters influencing yield and purity include:
-
Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility, while ethanol facilitates precipitative isolation .
-
Temperature control : Low temperatures (0–50°C) minimize side reactions during formylation , whereas higher temperatures (60–110°C) drive cyclization .
-
Catalysis : Palladium catalysts enable cross-couplings for introducing benzoylamino groups, as seen in pyrrolo[2,3-c]pyridine derivatives .
Table 2: Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Formylation | POCl₃, DMF, 20–40°C, 3–5 h | 85 | 98 |
| Chlorination | NCS, DCM, 0°C, 2 h | 78 | 95 |
| One-pot cyclization | Formamidine acetate, NaOMe, 70°C, 4 h | 72 | 97 |
Chemical Reactions Analysis
Types of Reactions
3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products Formed
Oxidation: 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylic acid.
Reduction: 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to potential therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridazine compounds exhibit significant anticancer properties. In a study published in the Journal of Medicinal Chemistry, several derivatives were synthesized using this compound as a precursor. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its reactive aldehyde group and stable heterocyclic framework. It can participate in various chemical reactions, including:
- Condensation Reactions : The aldehyde functionality allows for the formation of imines and other derivatives.
- Cyclization Reactions : It can be used to synthesize more complex heterocycles.
Data Table: Synthetic Routes Using this compound
Pharmaceutical Applications
The compound has been investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and as anti-inflammatory agents.
Case Study: Neuroprotective Effects
In a recent study published in Neuroscience Letters, derivatives synthesized from this compound demonstrated neuroprotective effects against oxidative stress in neuronal cell cultures. The findings suggest that these compounds could be further developed into therapeutic agents for conditions such as Alzheimer's disease .
Agrochemical Applications
There is emerging interest in the application of this compound in agrochemicals as well. Its structural properties may allow it to act as a herbicide or pesticide.
Research Insights
Preliminary studies have shown that certain derivatives exhibit herbicidal activity against common weeds, suggesting potential applications in agricultural chemistry .
Mechanism of Action
The mechanism of action of 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycle Variations: The pyridazine ring in this compound provides distinct electronic properties compared to the pyrimidine core in 4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Pyridazines are more electron-deficient, enhancing reactivity toward nucleophilic substitution at the chlorine position .
Substituent Effects: The aldehyde group in this compound enables further derivatization (e.g., Schiff base formation), a feature absent in methyl-substituted analogues like 5-methyl-5H-pyrrolo[2,3-c]quinoline . Chlorine positioning: The C3 chlorine in the target compound contrasts with the C4 chlorine in 4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. This difference may influence steric interactions in protein binding pockets .
Biological Activity: this compound and its dihydro analogue (6,7-dihydro-5H-pyrido[2,3-c]pyridazine) are both explored as Bcl-xL inhibitors for cancer therapy. Tetrahydroindolo[2,3-c]quinolinones exhibit multitarget activity, modulating L-type calcium channels and DYRK1A kinase, whereas pyrrolo-pyridazines are more specialized toward apoptosis pathways .
Biological Activity
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2445785-76-0
- Molecular Formula : C7H4ClN3O
- Molecular Weight : 185.58 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent. Studies suggest that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes involved in cancer progression.
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, which play crucial roles in cell signaling pathways associated with cancer cell proliferation.
- Cellular Interaction : It is hypothesized that the compound interacts with cellular receptors and enzymes through hydrogen bonding and hydrophobic interactions, affecting downstream signaling pathways.
Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications to the pyrrolo[2,3-c]pyridazine core can significantly influence biological activity. For example:
- Substitutions at specific positions on the pyrrole ring can enhance potency against target enzymes.
- The presence of electron-withdrawing groups, such as chlorine, can improve binding affinity to active sites of enzymes.
| Compound Variant | Position of Modification | Observed Activity |
|---|---|---|
| Base Compound | N/A | Reference activity |
| Variant A | C-2 | Increased potency |
| Variant B | C-4 | Decreased potency |
Case Studies and Research Findings
- Inhibition Studies : In one study, variants of pyrrolo[2,3-c]pyridazine derivatives were tested for their ability to inhibit RET kinase. Compounds showed IC50 values ranging from low nanomolar to micromolar concentrations, indicating significant inhibitory potential .
- Cell Growth Inhibition : Another study assessed the growth inhibition of cancer cell lines treated with this compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
- Toxicity Assessment : Toxicological evaluations have shown that while the compound exhibits promising biological activity, it also presents risks such as skin irritation and acute toxicity upon ingestion . This necessitates careful consideration in therapeutic applications.
Q & A
Q. What are the established synthetic routes for 3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-carbaldehyde, and what key reagents/conditions are critical for regioselectivity?
The synthesis typically involves cyclization of precursors such as 4-cyano-5,6-diphenylpyridazin-3(2H)-one with chloroacetate derivatives. A validated method includes reacting 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with ethyl glycinate under reflux in ethanol, followed by oxidation to introduce the aldehyde group . Key considerations:
- Reagents : Ethyl glycinate for pyrrole ring formation, KMnO₄ or CrO₃ for aldehyde oxidation.
- Conditions : Temperature (80–100°C), solvent polarity (ethanol/DMF), and reaction time (12–24 hrs) influence yield and purity.
- Regioselectivity : Steric and electronic effects of substituents on the pyridazine ring direct cyclization .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
- NMR : NMR distinguishes the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). NMR confirms the aldehyde carbon (δ ~190 ppm) and sp² carbons .
- X-ray crystallography : Resolves bond angles and confirms the fused pyrrolo-pyridazine system. Example: Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate (similar structure) showed a dihedral angle of 12.5° between rings .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a scaffold for kinase inhibitors and anticancer agents due to its planar heteroaromatic system, which facilitates π-stacking with biological targets. Derivatives have shown activity against tyrosine kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-oxidation or dimerization) during aldehyde functionalization?
- Oxidation Control : Use mild oxidizing agents (e.g., MnO₂) instead of KMnO₄ to prevent over-oxidation to carboxylic acids .
- Stabilization : Add molecular sieves to sequester water and inhibit aldehyde dimerization.
- Kinetic Monitoring : In-situ FTIR tracks aldehyde formation (C=O stretch at ~1720 cm⁻¹) .
Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, antiproliferative activity varies between HeLa (IC₅₀ = 2.1 µM) and MCF-7 (IC₅₀ = 8.7 µM) due to differential receptor expression .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose consistency across studies .
Q. What computational strategies predict the impact of substituent modifications on bioactivity?
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
